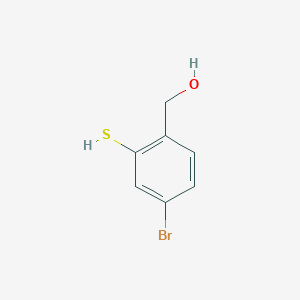
4-Bromo-2-mercaptobenzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-mercaptobenzyl alcohol is an organic compound with the molecular formula C7H7BrOS It is characterized by the presence of a bromine atom, a mercapto group (-SH), and a hydroxyl group (-OH) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-mercaptobenzyl alcohol typically involves the bromination of 2-mercaptobenzyl alcohol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 4-Bromo-2-mercaptobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-mercaptobenzyl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-bromo-2-mercaptobenzaldehyde or 4-bromo-2-mercaptobenzophenone.
Reduction: Formation of 2-mercaptobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
科学的研究の応用
4-Bromo-2-mercaptobenzyl alcohol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Bromo-2-mercaptobenzyl alcohol involves its interaction with specific molecular targets. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, potentially altering their function. The bromine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
4-Bromo-2-methoxybenzyl alcohol: Similar structure but with a methoxy group (-OCH3) instead of a mercapto group.
2-Bromo-4-mercaptobenzyl alcohol: Positional isomer with the bromine and mercapto groups swapped.
4-Chloro-2-mercaptobenzyl alcohol: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness: 4-Bromo-2-mercaptobenzyl alcohol is unique due to the presence of both bromine and mercapto groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H7BrOS |
|---|---|
分子量 |
219.10 g/mol |
IUPAC名 |
(4-bromo-2-sulfanylphenyl)methanol |
InChI |
InChI=1S/C7H7BrOS/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 |
InChIキー |
YUCNQIKLRVURHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)S)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


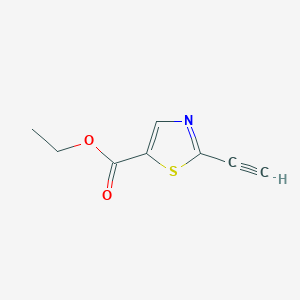
![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)
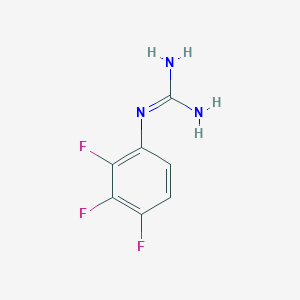
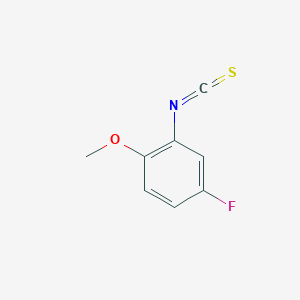



![N-[2-[2-[5,6-dihydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13695456.png)

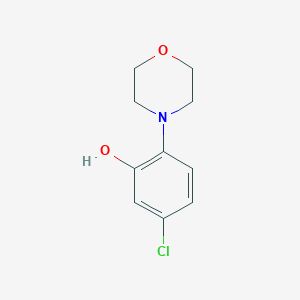
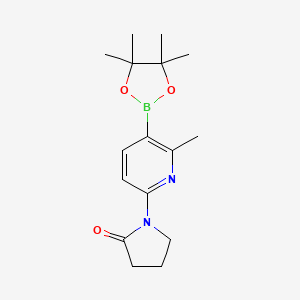
![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)

![O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride](/img/structure/B13695488.png)
